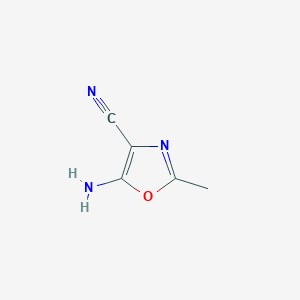

5-Amino-2-methyloxazole-4-carbonitrile

描述

Significance of Oxazole (B20620) Derivatives in Contemporary Chemical Sciences

Oxazole derivatives are a cornerstone of modern chemical sciences, valued for their versatile applications and unique chemical properties. nih.gov These five-membered heterocyclic compounds, containing one oxygen and one nitrogen atom, are prevalent in numerous natural products and synthetic molecules, underscoring their significance. researchgate.net

Historical Context of Oxazole Chemistry Development

The exploration of oxazole chemistry dates back to the early 20th century, with one of the first syntheses being reported by Robinson and Robinson in 1917. molbase.com The field saw significant expansion during World War II, driven by research into the structure of penicillin, which was initially thought to contain an oxazole core. sigmaaldrich.com A comprehensive review of the synthesis and reactions of oxazoles was published in 1986, which has served as a foundational reference in the field. researchgate.net Over the decades, interest in oxazole derivatives has grown exponentially, fueled by the discovery of their wide-ranging biological activities and their utility as synthetic intermediates. molbase.comindiamart.com

Role of the Oxazole Scaffold in Medicinal Chemistry

The oxazole ring is a privileged scaffold in medicinal chemistry due to its ability to participate in various non-covalent interactions with biological targets like enzymes and receptors. nih.govbldpharm.com This has led to the development of numerous oxazole-containing drugs with a broad spectrum of therapeutic applications. researchgate.netbiosynth.com Oxazole derivatives have been investigated for their potential as antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral agents. nih.govgoogle.com The structural versatility of the oxazole ring allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an attractive framework for the design of new therapeutic agents. biosynth.com

Table 1: Examples of Medicinally Important Oxazole Derivatives

| Drug Name | Therapeutic Application |

| Linezolid | Antibacterial |

| Furazolidone | Antibacterial |

| Toloxatone | Antidepressant |

| Oxaprozin | Anti-inflammatory |

| Ditazole | Platelet aggregation inhibitor |

| Aleglitazar | Antidiabetic |

This table presents examples of drugs containing an oxazole scaffold and their primary therapeutic uses. nih.gov

Applications in Agrochemicals and Material Science

The utility of oxazole derivatives extends beyond medicine into agrochemicals and material science. nih.govmolbase.com In agriculture, certain oxazole-based compounds have been developed as pesticides and herbicides. sigmaaldrich.com For instance, novel oxazoline (B21484) derivatives have shown excellent acaricidal activity against mites. nih.gov In the realm of material science, the unique photophysical and electronic properties of oxazoles have led to their incorporation into organic light-emitting diodes (OLEDs), fluorescent probes, and other advanced materials. researchgate.net Their structural stability and potential for diverse functionalization make them valuable components in the creation of new materials with tailored properties. sigmaaldrich.com

Research Landscape and Future Perspectives for Aminomethyloxazole Carbonitriles

While direct research on the specific subclass of aminomethyloxazole carbonitriles, including 5-Amino-2-methyloxazole-4-carbonitrile, is not yet widespread, the existing body of knowledge on related compounds offers a glimpse into their potential. nih.gov The presence of the amino and carbonitrile functional groups suggests that these compounds could serve as versatile intermediates in the synthesis of more complex heterocyclic systems, such as pyrimidines. For example, the downstream product of this compound is listed as 2-methyl- nih.govmolbase.comoxazolo[5,4-d]pyrimidin-7-amine.

The amino group can act as a nucleophile or be transformed into other functional groups, while the carbonitrile group can undergo hydrolysis, reduction, or cycloaddition reactions. These reactive sites open up avenues for creating libraries of novel compounds for biological screening. The study of similar structures, such as amides derived from 5-amino-3-methylisoxazole-4-carboxylic acid, has revealed immunomodulatory activity. nih.gov This suggests that aminomethyloxazole carbonitriles could also be explored for their potential to modulate biological pathways. Future research will likely focus on the development of efficient synthetic routes to this class of compounds, a thorough investigation of their chemical reactivity, and a systematic evaluation of their biological properties.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-amino-2-methyl-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O/c1-3-8-4(2-6)5(7)9-3/h7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVIXKBXQNCJGDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(O1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20299919 | |

| Record name | 5-Amino-2-methyl-1,3-oxazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20299919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5098-16-8 | |

| Record name | 5098-16-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133684 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-2-methyl-1,3-oxazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20299919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-2-methyl-1,3-oxazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Amino 2 Methyloxazole 4 Carbonitrile and Its Derivatives

Conventional Synthetic Routes to Oxazole (B20620) Core Structures

The construction of the oxazole ring can be achieved through several established synthetic pathways. These methods, often named after their discoverers, typically involve the formation of the five-membered ring through cyclization and subsequent dehydration or oxidation reactions. The choice of a particular synthetic route depends on the availability of starting materials and the desired substitution pattern on the final oxazole product.

The Robinson-Gabriel synthesis is a classical and versatile method for preparing oxazoles. The core reaction involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone to form the oxazole ring. This reaction is typically catalyzed by a cyclodehydrating agent.

The mechanism proceeds through the protonation of the acylamino keto group, which facilitates cyclization. The resulting intermediate then undergoes dehydration in the presence of a mineral acid to yield the 2,5-disubstituted oxazole. While cyclodehydrating agents like phosphorus pentachloride (PCl₅), sulfuric acid (H₂SO₄), and phosphorus oxychloride (POCl₃) can be used, they sometimes result in low yields. The use of polyphosphoric acid has been shown to increase the yield to 50-60%.

A notable variant combines the Friedel-Crafts reaction with the Robinson-Gabriel synthesis in a one-pot procedure to produce 2,4,5-trisubstituted oxazoles from an oxazolone template and an aromatic substrate. Another extension, developed by Wipf et al., allows for the synthesis of substituted oxazoles from amino acid derivatives via the cyclodehydration of intermediate β-keto amides.

Table 1: Robinson-Gabriel Synthesis Overview

| Starting Material | Key Reagent | Product | Reference |

|---|---|---|---|

| 2-Acylamino-ketone | Cyclodehydrating agent (e.g., H₂SO₄, POCl₃, PPA) | Substituted oxazole | |

| Oxazol-5-one & Aromatic substrate | AlCl₃ / Trifluoromethanesulfonic acid | 2,4,5-Trisubstituted oxazole | |

| β-Keto amides (from amino acids) | Triphenylphosphine, Iodine, Triethylamine | Substituted oxazole |

Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis is another foundational method for preparing 2,5-disubstituted oxazoles. The reaction involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. The reactants are typically used in equimolar amounts, and the reaction is conducted in a solvent like dry ether.

The mechanism is essentially a dehydration reaction that occurs under mild conditions. The product, a 2,5-disubstituted oxazole, precipitates from the reaction mixture as a hydrochloride salt, which can then be neutralized to the free base. While aromatic cyanohydrins and aldehydes are most commonly used, there are instances of aliphatic compounds being successfully employed. This method has proven useful in the synthesis of various diaryloxazoles.

Table 2: Fischer-Oxazole Synthesis Summary

| Reactant 1 | Reactant 2 | Catalyst/Medium | Product Type | Reference |

|---|---|---|---|---|

| Cyanohydrin | Aldehyde | Anhydrous HCl / Dry Ether | 2,5-Disubstituted oxazole | |

| Benzaldehyde cyanohydrin | 4-Bromobenzaldehyde | Anhydrous HCl / Dry Ether | 2-(4-Bromophenyl)-5-phenyloxazole |

The Van Leusen oxazole synthesis, developed in 1972, provides a powerful route to 5-substituted oxazoles from aldehydes. This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. TosMIC is a versatile building block, containing a reactive isocyanide carbon, an active methylene (B1212753) group, and a good leaving group (tosyl group).

The reaction proceeds via a [3+2] cycloaddition mechanism under basic conditions. The deprotonated TosMIC attacks the aldehyde, leading to the formation of an oxazoline (B21484) intermediate. This intermediate then undergoes elimination of p-toluenesulfinic acid (TosH) to yield the 5-substituted oxazole. The Van Leusen reaction is known for its mild conditions and is considered one of the most suitable strategies for preparing oxazole-based medicinal compounds. One-pot adaptations have been developed to synthesize 4,5-disubstituted oxazoles using TosMIC, aldehydes, and aliphatic halides in an ionic liquid solvent.

Table 3: Van Leusen Oxazole Synthesis Details

| Reactant 1 | Reactant 2 (Reagent) | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Aldehyde | TosMIC | Base (e.g., K₂CO₃), Methanol | 5-Substituted oxazole | |

| Aldehyde, Aliphatic Halide | TosMIC | Base, Ionic Liquid | 4,5-Disubstituted oxazole |

The Bredereck reaction is an efficient method for synthesizing oxazole derivatives by reacting α-haloketones with amides or formamide (B127407). This approach is particularly useful for preparing 2,4-disubstituted oxazoles. An improvement on this method involves the use of α-hydroxyketones as the starting material instead of α-haloketones. The reaction is valued for being an economical and clean process for oxazole synthesis.

Table 4: Bredereck Reaction Components

| Reactant 1 | Reactant 2 | Product Type | Reference |

|---|---|---|---|

| α-Haloketone | Amide | Substituted oxazole | |

| α-Haloketone | Formamide | 2-Substituted oxazole | |

| α-Hydroxyketone | Amide | Substituted oxazole |

A more modern and versatile approach to polysubstituted oxazoles is the cycloisomerization of readily available propargyl amides. This method is advantageous due to its high efficiency and often mild reaction conditions. The reaction can be catalyzed by a variety of reagents, including transition metals (e.g., Ag(I), Zn(OTf)₂), Brønsted acids, bases, or even silica gel.

The general mechanism involves the cyclization of the propargyl amide to form an oxazoline intermediate, which then isomerizes to the final oxazole product. A transition metal-free variant utilizes in situ generated hydrogen chloride in hexafluoroisopropanol (HFIP) to promote the cycloisomerization, offering a method that often requires minimal work-up and purification. The choice of catalyst can significantly influence the reaction's success; for example, while bases like triethylamine or potassium carbonate may be ineffective for certain substrates, silver(I) or silica gel can promote the reaction effectively.

Table 5: Catalysts for Propargyl Amide Cycloisomerization

| Catalyst/Reagent | Conditions | Product Type | Reference |

|---|---|---|---|

| Silica Gel | Mild | 2,5-Disubstituted & 2,4,5-Trisubstituted oxazoles | |

| Ag(I) salts | N/A | 2,5-Disubstituted oxazole | |

| AcCl or TMSCl in HFIP | 80 °C | Substituted oxazoles | |

| Zn(OTf)₂ | N/A | Allylic oxazoles (tandem reaction) |

The direct oxidation of oxazolines presents an attractive route to oxazoles, especially since chiral and functionalized oxazolines can be readily prepared from amino alcohols and nitriles or carboxylic acids. Various methods have been reported for this transformation, although some suffer from drawbacks like low yields or harsh conditions.

One effective method is a modification of the Kharasch-Sosnovsky reaction, which uses a mixture of copper(I) and copper(II) salts to smoothly oxidize 2-alkyl-substituted oxazolines to their corresponding oxazoles. The presence of a carboalkoxy group at the C-4 position of the oxazoline is often crucial for the success of this method. Other successful oxidizing systems include N-Bromosuccinimide (NBS) under photolytic conditions and commercial manganese dioxide (MnO₂), particularly in a flow chemistry setup. The flow synthesis using MnO₂ is advantageous as it often requires no downstream workup or purification.

Table 6: Methods for Oxidation of Oxazolines

| Oxidizing Agent/System | Substrate | Key Features | Reference |

|---|---|---|---|

| Cu(I)/Cu(II) salts (Kharasch-Sosnovsky) | 2-Alkyl-4-carboalkoxy-oxazolines | Good yields, enhances oxidation of radical intermediate | |

| N-Bromosuccinimide (NBS) | 2-Alkyl-4-carbomethoxy-oxazolines | Requires lower temperatures and photolytic conditions | |

| Manganese Dioxide (MnO₂) | 2-Aryl-substituted oxazolines | Suitable for flow chemistry, no workup needed |

Erlenmeyer-Plochl Reaction and Derivatives

The Erlenmeyer-Plochl reaction is a well-established method for the synthesis of 2,5-disubstituted oxazol-5(4H)-ones, also known as azlactones. ijpsonline.comwikipedia.org This reaction involves the condensation of an N-acylglycine, such as hippuric acid, with an aldehyde in the presence of acetic anhydride and sodium acetate. ijpsonline.com

The mechanism proceeds through the cyclization of the N-acylglycine to form an oxazolone intermediate. wikipedia.org This intermediate possesses acidic protons at the C-4 position, which allows it to react with an aldehyde. The resulting product is an azlactone, a key precursor for various compounds, including amino acids. wikipedia.org While the direct product is an oxazolone rather than a fully aromatic oxazole, these intermediates are crucial in heterocyclic synthesis. sci-hub.sesphinxsai.com Various modifications to the classical Erlenmeyer-Plochl reaction have been developed, employing different bases, catalysts, and reaction conditions such as microwave irradiation to improve yields and expand the substrate scope. sci-hub.se

Table 1: Key Components of the Erlenmeyer-Plochl Reaction

| Component | Role | Example |

| N-Acylglycine | Provides the C2, C5, N, and O atoms of the ring | Hippuric Acid |

| Aldehyde/Ketone | Reacts at C4 to form the exocyclic double bond | Benzaldehyde |

| Dehydrating Agent | Promotes cyclization to the oxazolone | Acetic Anhydride |

| Base | Facilitates the condensation step | Sodium Acetate |

Davidson Reaction Mechanisms

The Davidson reaction, or Davidson cyclization, is another method for synthesizing oxazoles. This process involves the cyclodehydration of α-acylamino ketones to form the oxazole ring. wikipedia.org The reaction is typically carried out under acidic conditions. A related approach involves the reaction of an α-amino ketone with an acid anhydride. For instance, α-amino ketones can be combined with reagents like ammonium (B1175870) acetate in glacial acetic acid, followed by treatment with a haloketone, to yield oxazole derivatives. tandfonline.com This method provides a pathway to 2,4,5-trisubstituted oxazoles.

Targeted Synthesis of 5-Amino-2-methyloxazole-4-carbonitrile

The specific architecture of this compound, with its distinct amino and cyano groups, requires more specialized synthetic routes than the general methods described above. These targeted syntheses often involve building the ring from precursors that already contain the required functional groups.

Precursor Synthesis and Reaction Conditions

The assembly of the 5-amino-4-cyano-oxazole core often relies on the reaction between a nitrile-containing precursor and an acylating agent. The reaction conditions are crucial for facilitating the cyclization to form the oxazole ring.

Aminomalononitrile tosylate (AMNT) is a key commercially available starting material for the synthesis of 5-aminooxazole-4-carbonitrile derivatives. nih.gov AMNT provides the C4, C5, the 5-amino group, and the 4-carbonitrile group of the final oxazole structure. Its reaction with an appropriate acylating agent introduces the remainder of the oxazole ring (C2 and the oxygen atom) and the substituent at the 2-position.

A documented synthesis of a complex oxazole derivative demonstrates the utility of this approach. In this synthesis, 5-amino-2-(5-amino-3-methylisoxazol-4-yl)-oxazole-4-carbonitrile was obtained from the reaction between AMNT and 5-amino-3-methylisoxazole-4-carbonyl chloride. nih.gov The reaction was conducted in 1-methyl-2-pyrrolidinone (NMP) at room temperature. nih.gov This specific example illustrates a general principle: the reaction of an acyl chloride (R-COCl) with AMNT can be used to generate 2-substituted-5-aminooxazole-4-carbonitriles. To synthesize the target compound, this compound, one would theoretically use acetyl chloride as the acylating agent in a similar reaction with AMNT.

One-Pot Synthetic Strategies for Oxazole Derivatives

One-pot syntheses have become an efficient and environmentally conscious approach for constructing complex molecules like oxazole derivatives. researchgate.net These strategies involve combining multiple reactants in a single reaction vessel and allowing them to form the final product through a cascade of reactions, avoiding the need to isolate intermediates.

Several one-pot methods for oxazole synthesis have been developed:

Van Leusen Oxazole Synthesis : This method produces 5-substituted or 4,5-disubstituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). nih.gov The reaction proceeds via a [3+2] cycloaddition mechanism. nih.gov

Multicomponent Reactions : Strategies involving three or four components have been devised to create highly functionalized oxazoles in a single step. zendy.io For example, a one-pot synthesis of highly functionalized oxazoles can be achieved from phenylenediamine derivatives, 2-hydroxy-1,4-naphthoquinone, arylglyoxals, and acetonitrile (B52724). researchgate.net

Domino Oxidative Cyclization : A one-pot, transition-metal-free process can synthesize various polysubstituted oxazoles through a domino oxidative cyclization of readily available starting materials under mild conditions. organic-chemistry.org

Table 2: Comparison of Synthetic Strategies

| Synthetic Method | Key Precursors | Product Type | Key Features |

| Erlenmeyer-Plochl | N-Acylglycine, Aldehyde | Oxazol-5(4H)-ones (Azlactones) | Classic named reaction; forms a precursor to oxazoles. wikipedia.org |

| Davidson Cyclization | α-Acylamino ketone | Substituted Oxazoles | Cyclodehydration reaction under acidic conditions. wikipedia.org |

| AMNT-based Synthesis | Aminomalononitrile tosylate (AMNT), Acyl chloride | 5-Aminooxazole-4-carbonitriles | Targeted synthesis for highly functionalized oxazoles. nih.gov |

| Van Leusen Synthesis | Aldehyde, Tosylmethyl isocyanide (TosMIC) | Substituted Oxazoles | One-pot reaction; versatile for 5- and 4,5-substitution. nih.gov |

Multi-component Reactions Incorporating Oxazole Moieties

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules like oxazole derivatives in a single step from three or more starting materials. These reactions are valued for their high atom economy and procedural simplicity. A notable example is the van Leusen oxazole synthesis, which traditionally involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) to form 5-substituted oxazoles. nih.govmdpi.com This method has been adapted for the synthesis of a variety of oxazole-containing molecules. nih.gov

Acid-promoted MCRs have also been developed to synthesize fully substituted oxazoles from simple starting materials like arylglyoxal monohydrates, nitriles, and various carbon-based nucleophiles. acs.org This approach allows for the incorporation of diverse functional groups into the oxazole ring through a tandem cyclization process akin to the Robinson-Gabriel reaction. acs.org In some variations, acetonitrile can serve as both a solvent and a reactant, highlighting the efficiency of these one-pot procedures. acs.orgresearchgate.net

Another strategy involves a four-component reaction for the synthesis of 5-methoxyoxazoles from aldehydes, amines, and methyl α-isocyanoacetates. thieme-connect.com The reaction proceeds through a nitrilium intermediate, which then cyclizes to form the oxazole ring. thieme-connect.com This methodology demonstrates the versatility of MCRs in accessing diverse oxazole structures under mild conditions. thieme-connect.com

Table 1: Examples of Multi-component Reactions for Oxazole Synthesis

| Reaction Type | Starting Materials | Key Features |

|---|---|---|

| van Leusen Reaction | Aldehydes, Tosylmethyl isocyanide (TosMIC) | Forms 5-substituted oxazoles; can be microwave-assisted. nih.govmdpi.com |

| Acid-Promoted Tandem Cyclization | Arylglyoxal monohydrates, Nitriles, C-nucleophiles | Robinson-Gabriel type synthesis; yields fully substituted oxazoles. acs.org |

| Four-Component Reaction | Aldehydes, Amines, Methyl α-isocyanoacetates | Produces 5-methoxyoxazoles; proceeds via a nitrilium intermediate. thieme-connect.com |

Advanced and Green Chemistry Approaches in Oxazole Synthesis

Modern synthetic chemistry emphasizes the development of more sustainable and efficient methods. In oxazole synthesis, this translates to the use of green solvents, catalysts, and energy sources to minimize waste and environmental impact. ijpsonline.comresearchgate.net

Ionic liquids, for instance, have been employed as reusable solvents in the van Leusen synthesis, allowing for high yields of oxazoles while the ionic liquid can be recycled multiple times without a significant loss in efficacy. ijpsonline.com Metal-free and efficient long-chained acidic ionic liquids have also been used for the synthesis of benzoxazole derivatives through intermolecular cyclization. ijpsonline.com

Microwave-assisted synthesis has emerged as another green technique, often used to accelerate reactions like the van Leusen synthesis and subsequent functionalizations. nih.govmdpi.com This method can significantly reduce reaction times and improve yields. mdpi.com

Metal-Catalyzed Synthetic Routes for Regioselective Formations

Metal catalysts play a crucial role in the regioselective synthesis of oxazoles, allowing for precise control over the substitution pattern of the heterocyclic ring. nih.govacs.org These methods often involve the activation of C-H bonds, enabling the direct formation of carbon-carbon and carbon-heteroatom bonds.

Palladium catalysts are widely used for constructing trisubstituted oxazoles. rsc.orgmatilda.science One approach involves a palladium-catalyzed C-H activation of simple arenes and a subsequent cascade reaction with functionalized aliphatic nitriles. rsc.orgmatilda.science This redox-neutral process exhibits high atom economy. rsc.org Another strategy describes the palladium-catalyzed direct C-H addition of electron-rich heteroarenes to O-acyl cyanohydrins, followed by a cyclization sequence to yield a wide range of trisubstituted oxazoles. nih.gov

Furthermore, palladium catalysis can be employed in a decarboxylative addition and cyclization reaction sequence between aromatic carboxylic acids and aliphatic nitriles to assemble multiply substituted oxazoles in a one-pot fashion. acs.org

Copper catalysts are also instrumental in oxazole synthesis. They can mediate oxidative cyclization reactions for the synthesis of trisubstituted oxazoles. rsc.org In one such protocol, which is co-catalyzed by palladium, water serves as the source of the oxygen atom in the oxazole ring. rsc.org Copper-catalyzed methods have also been developed for the synthesis of 2,5-disubstituted oxazoles from 1-alkynes and acyl azides under mild oxidative cyclization conditions. tandfonline.com The versatility of copper catalysis is further demonstrated in the synthesis of pyrroles from enynes and nitriles, a reaction that proceeds under mild conditions and tolerates a variety of functional groups. organic-chemistry.org

Iron, being an abundant and non-toxic metal, is an attractive catalyst for green chemistry applications. Iron-catalyzed reactions have been developed for the formation of 2-arylbenzoxazoles from o-nitrophenols and benzylic alcohols through a hydrogen transfer strategy. acs.org This cascade reaction involves alcohol oxidation, nitro reduction, condensation, and dehydrogenation without the need for an external reducing agent or oxidant. acs.org

Nickel catalysts offer an effective means for synthesizing substituted oxazoles. Nickel-catalyzed cross-coupling reactions of 2-methylthio-oxazole with various organozinc reagents have been used to produce 2-substituted oxazoles. nih.govacs.org This methodology can be extended to a one-pot synthesis of unsymmetrical 2,5-disubstituted oxazoles. nih.govacs.org Additionally, nickel-catalyzed coupling of azoles with aromatic nitriles has been reported, expanding the range of electrophiles that can be used in C-H arylation reactions. nih.govacs.org

Table 2: Overview of Metal-Catalyzed Oxazole Syntheses

| Metal Catalyst | Reaction Type | Substrates | Product |

|---|---|---|---|

| Palladium (Pd) | C-H Activation/Cascade Reaction | Simple arenes, Aliphatic nitriles | 2,4,5-Trisubstituted oxazoles rsc.orgmatilda.science |

| Palladium (Pd) | Decarboxylative Addition/Cyclization | Aromatic carboxylic acids, Aliphatic nitriles | Multiply substituted oxazoles acs.org |

| Copper (Cu) | Oxidative Cyclization | Enaminones, Alkynes, Acyl azides | Trisubstituted and disubstituted oxazoles rsc.orgtandfonline.com |

| Iron (Fe) | Hydrogen Transfer Cascade | o-Nitrophenols, Benzylic alcohols | 2-Arylbenzoxazoles acs.org |

| Nickel (Ni) | Cross-Coupling | 2-Methylthio-oxazole, Organozinc reagents | 2-Substituted and 2,5-disubstituted oxazoles nih.govacs.org |

Microwave-Assisted Organic Synthesis (MAOS) of Oxazoles

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technology for accelerating organic reactions. acs.org The application of microwave irradiation in the synthesis of oxazole derivatives has demonstrated significant advantages over conventional heating methods, primarily in terms of dramatically reduced reaction times and improved product yields. acs.orgnih.gov

The van Leusen oxazole synthesis, a classical method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC), has been successfully adapted to microwave conditions. nih.gov For instance, the reaction of various aryl aldehydes with TosMIC in the presence of potassium phosphate (K₃PO₄) as a base and isopropanol (IPA) as the solvent under microwave irradiation (350 W, 65 °C) afforded 5-substituted oxazoles in excellent yields (up to 96%) in just 8 minutes. acs.orgnih.gov This represents a significant improvement over conventional heating methods which can take several hours. acs.org

The efficiency of MAOS is attributed to the direct and uniform heating of the reaction mixture, as polar molecules absorb microwave energy efficiently. ijpsonline.com This rapid heating can lead to higher reaction rates and often cleaner reactions with fewer side products. acs.org The methodology has been shown to be scalable, with gram-scale synthesis of 5-phenyl oxazole achieved under microwave conditions, demonstrating its potential for practical applications. nih.gov

| Method | Reaction Time | Temperature | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Conventional Heating | 6 hours | 60 °C | IPA | 92-95% | acs.org |

| Microwave-Assisted (MAOS) | 8 minutes | 65 °C | IPA | 96% | acs.orgnih.gov |

Ultrasound-Promoted Synthesis of Oxazole Derivatives

The use of ultrasound irradiation in organic synthesis, often referred to as sonochemistry, provides another green alternative to conventional methods. The chemical effects of ultrasound are derived from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to an acceleration of chemical reactions. nih.gov

For the synthesis of oxazoles, ultrasound has been shown to reduce reaction times and increase yields. ijpsonline.com For example, the reaction of chloride-containing ketones with urea (B33335) to form oxazole derivatives was achieved in just 6 minutes with a 60% yield under ultrasonic irradiation. nih.gov This method is noted for its mild reaction conditions and operational simplicity. ijpsonline.com

A novel approach combines the benefits of ultrasound with the use of deep eutectic solvents (DES). The synthesis of oxazole derivatives from 4-substituted phenacyl bromides and amides has been successfully carried out in a DES medium under ultrasonic conditions. ijpsonline.com This combination not only accelerates the reaction but also utilizes a green and recyclable solvent system, further enhancing the environmental credentials of the synthesis. ijpsonline.com While the application of sonochemistry to the synthesis of a broad range of oxazoles is still an area of active research, the existing reports demonstrate its potential as a valuable tool for efficient and sustainable heterocyclic synthesis. nih.gov

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents from chemical reactions is a primary goal of green chemistry. Solvent-free, or solid-state, synthesis offers numerous advantages, including reduced environmental impact, lower costs, and often simpler work-up procedures.

An example of a solvent-free approach to oxazole synthesis is the oxidative, copper-catalyzed annulation for the preparation of 2,4,5-triarylated oxazoles. This method allows for the reaction of readily available substrates at a mild temperature under an atmosphere of molecular oxygen, completely avoiding the need for a solvent.

Another instance involves the microwave-assisted synthesis of 1,3,4-oxadiazoles containing an imidazole moiety, which was successfully carried out under solvent-free conditions. ias.ac.in This approach highlights the synergy between enabling technologies like microwave irradiation and solvent-free reaction conditions, which often leads to rapid, efficient, and clean chemical transformations. ias.ac.in While the scope of solvent-free oxazole synthesis is still developing, it represents a promising avenue for environmentally responsible chemical production.

Utilization of Ionic Liquids and Deep Eutectic Solvents

Ionic liquids (ILs) and deep eutectic solvents (DESs) have garnered significant attention as green and sustainable alternatives to traditional volatile organic solvents. Their unique properties, such as low volatility, high thermal stability, and recyclability, make them highly attractive for organic synthesis. organic-chemistry.org

Ionic liquids have been effectively employed in the one-pot van Leusen synthesis of 4,5-disubstituted oxazoles. mdpi.comorganic-chemistry.org In a notable study, tosylmethyl isocyanide (TosMIC), various aldehydes, and aliphatic halides were reacted in ionic liquids such as 1-butyl-3-methylimidazolium bromide ([bmim]Br) to produce the desired oxazoles in high yields. organic-chemistry.org A key advantage of this system is the recyclability of the ionic liquid, which could be recovered and reused for up to six consecutive runs without a significant drop in product yield. organic-chemistry.org This eco-friendly and economical aspect is a significant improvement over conventional methods. nih.gov

| Recycle Run | Yield (%) | Reference |

|---|---|---|

| 1 | 92 | organic-chemistry.org |

| 2 | 91 | organic-chemistry.org |

| 3 | 91 | organic-chemistry.org |

| 4 | 90 | organic-chemistry.org |

| 5 | 89 | organic-chemistry.org |

| 6 | 89 | organic-chemistry.org |

Similarly, deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, have been used in conjunction with ultrasound irradiation for the synthesis of oxazole derivatives. ijpsonline.com This combination provides a synergistic effect, enhancing reaction rates while maintaining the green credentials of the process. The use of DESs is advantageous as they are often biodegradable, non-toxic, and can be prepared from inexpensive starting materials. ijpsonline.com

Continuous Flow Synthesis Techniques

Continuous flow chemistry has transitioned from a niche technology to a mainstream tool for chemical synthesis in both academic and industrial settings. The use of micro- or mesofluidic reactors offers superior control over reaction parameters, enhanced safety, and the potential for automation and scalability. durham.ac.uk

The synthesis of 4,5-disubstituted oxazoles has been successfully implemented in a fully automated, multipurpose mesofluidic flow reactor. durham.ac.ukacs.org This system allows for the rapid screening of reaction parameters and the on-demand synthesis of small libraries of compounds. In one such setup, equimolar mixtures of ethyl isocyanoacetate and an acid chloride are combined in a flow stream and then passed through a packed cartridge containing a solid-supported base (PS-BEMP). durham.ac.uk This facilitates a rapid intramolecular cyclization, yielding the 4,5-disubstituted oxazole as the sole product within 20-30 minutes. durham.ac.uk

This automated flow system has been used to prepare a diverse set of 25 different oxazoles in yields ranging from 83% to 99%. durham.ac.uk The platform is capable of producing material on both small (milligram) and larger (gram) scales. durham.ac.uk The integration of in-line purification, often using solid-supported scavengers and reagents, eliminates the need for traditional work-up and purification steps, further streamlining the synthesis process. durham.ac.uk This technology represents a significant advance in the efficient and rapid production of oxazole derivatives for various applications. durham.ac.ukacs.org

Reactivity and Chemical Transformations of 5 Amino 2 Methyloxazole 4 Carbonitrile

Reactions Involving the Amino Group

The amino group at the C5 position of the oxazole (B20620) ring exhibits reactivity typical of an aromatic amine, though its nucleophilicity can be influenced by the adjacent electron-withdrawing nitrile group.

Specific literature detailing the alkylation of 5-Amino-2-methyloxazole-4-carbonitrile is not extensively available. However, based on the general reactivity of related aminoazoles, the amino group is expected to undergo N-alkylation with alkyl halides or other alkylating agents. The mechanism would likely follow a standard nucleophilic substitution pathway (SN2 for primary and secondary alkyl halides), where the nitrogen atom's lone pair of electrons attacks the electrophilic carbon of the alkylating agent. The presence of a base is typically required to deprotonate the resulting ammonium (B1175870) salt and regenerate the neutral N-alkylated product. The reactivity could be modest due to the electron-withdrawing effect of the cyano group, which reduces the nucleophilicity of the amino group.

The acylation of the amino group in this compound is a feasible transformation, though it can be challenging under certain conditions. Studies on the closely related isomer, 5-amino-3-methyl-isoxazole-4-carboxylic acid, have shown that the amino group can be unreactive towards acylation under standard peptide coupling conditions. nih.gov For instance, attempts to protect the amino group with Fmoc-Cl were largely unsuccessful, suggesting a decreased nucleophilicity of the exocyclic amino group, which is described as having some imine character. nih.gov

However, acylation is possible under more forcing conditions. This suggests that while direct acylation with acyl chlorides or anhydrides is mechanistically straightforward, it may require elevated temperatures or prolonged reaction times to achieve significant conversion. The resulting N-acylated derivatives are important intermediates in medicinal chemistry.

The amino group of this compound readily participates in condensation reactions. A key transformation is its reaction with orthoformates, such as triethyl orthoformate, which serves as a one-carbon electrophile. This reaction proceeds through the formation of an intermediate ethoxymethyleneamino derivative. This intermediate is highly electrophilic and is a crucial precursor for the synthesis of fused heterocyclic systems. nih.gov

This transformation is the first step in a common strategy for constructing the oxazolo[5,4-d]pyrimidine (B1261902) scaffold, which is of significant interest in medicinal chemistry due to its structural similarity to purine (B94841) bases. nih.govnih.gov The condensation product is not typically isolated but is reacted in situ with an amine to form the fused pyrimidine (B1678525) ring. nih.gov

Table 1: Condensation Reaction for Oxazolo[5,4-d]pyrimidine Synthesis

| Reactant 1 | Reactant 2 | Conditions | Intermediate | Product | Source |

|---|

Reactions of the Nitrile Functionality

The carbonitrile (cyano) group is a versatile functional group that can undergo various transformations, primarily involving nucleophilic additions to the carbon-nitrogen triple bond.

The nitrile group of this compound can be hydrolyzed to either a carboxamide or a carboxylic acid under acidic or basic conditions. openstax.org The reaction proceeds in two main stages: the initial hydration of the nitrile to form an amide, followed by the hydrolysis of the amide to the carboxylic acid. molbase.com

Base-catalyzed hydrolysis : This involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbon of the nitrile. The resulting imine anion is protonated by water to form an imidic acid, which tautomerizes to the more stable amide. molbase.com Further hydrolysis of the amide can occur under the reaction conditions to yield the carboxylate salt, which upon acidification gives the carboxylic acid. openstax.org

Acid-catalyzed hydrolysis : The nitrile nitrogen is first protonated, which increases the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon. Subsequent deprotonation and tautomerization yield the amide. Further heating in aqueous acid will hydrolyze the amide to the carboxylic acid. molbase.com

It is important to note that oxazole rings, particularly those with certain substitution patterns, can be unstable to hydrolytic conditions, which may lead to ring-opening as a competing reaction pathway. nih.gov

The nitrile group is susceptible to attack by a variety of nucleophiles. One of the most significant reactions for this compound involves the intramolecular nucleophilic attack by the adjacent amino group (or a derivative thereof). This is a key step in the synthesis of fused pyrimidine rings. nih.gov

Following the initial condensation with an orthoformate (as described in 3.1.3), the resulting intermediate possesses a highly electrophilic carbon. The introduction of a nucleophile, such as an amine (e.g., methylamine), leads to a cyclization reaction. This process involves the attack of the endocyclic oxazole nitrogen onto the activated carbon, followed by rearrangement and reaction with the amine, ultimately forming the stable, fused aromatic oxazolo[5,4-d]pyrimidine system. nih.gov This reaction highlights the synergistic reactivity of the amino and nitrile functionalities in building more complex heterocyclic structures. molbase.com

Table 2: Synthesis of 2-methyl- nih.govnih.govoxazolo[5,4-d]pyrimidin-7-amine

| Precursor | Reaction Type | Key Transformations | Product | Source |

|---|

Reactions of the Oxazole Ring System

The oxazole ring is an aromatic heterocycle whose reactivity is influenced by the presence of two different heteroatoms: the less electronegative nitrogen and the more electronegative oxygen. The pyridine-like nitrogen atom at position 3 generally deactivates the ring towards electrophilic attack compared to its furan (B31954) and pyrrole (B145914) counterparts, while increasing its susceptibility to nucleophilic attack. oxfordsciencetrove.com However, the reactivity of a substituted oxazole like this compound is heavily modulated by its substituents.

In general, electrophilic substitution on the parent oxazole ring is difficult but, when it occurs, it favors the C4 and C5 positions. The presence of an electron-donating group strongly activates the ring towards electrophilic assault, typically directing the substitution to specific positions. tandfonline.com For this compound, the C5 position bears a powerful electron-donating and activating amino group (-NH₂). Arylamines are known to be extremely reactive towards electrophilic aromatic substitution. libretexts.org

However, all positions on the ring are already substituted. An electrophilic attack would have to occur at a substituted carbon, which is energetically unfavorable. The most electron-rich position susceptible to attack would theoretically be C4, due to the ortho/para directing nature of the C5-amino group. Yet, this position is occupied by a strongly electron-withdrawing and deactivating nitrile group (-CN). Therefore, standard electrophilic aromatic substitution on the oxazole ring of this compound is not a favored reaction pathway. Any electrophilic attack is more likely to occur on the exocyclic amino group itself (e.g., acylation or alkylation) rather than on the heterocyclic ring carbon.

Nucleophilic aromatic substitution (SNAr) on oxazole rings is generally rare and requires the presence of a good leaving group, such as a halogen, at an activated position. tandfonline.com The order of reactivity for a leaving group on the oxazole ring is C2 > C4 > C5. The pyridine-like nitrogen at C3 renders the C2 position particularly electron-deficient and thus most susceptible to nucleophilic attack. brainly.intandfonline.com

The title compound, this compound, lacks any suitable leaving groups on the oxazole ring. The substituents are methyl, amino, and cyano groups, none of which can be displaced by common nucleophiles under typical SNAr conditions. Consequently, this class of reaction is not characteristic of this molecule.

The oxazole ring can function as a diene in [4+2] cycloaddition reactions, particularly in inverse-electron-demand Diels-Alder (IEDDA) reactions where the oxazole acts as an electron-deficient diene. acs.org The reactivity of the oxazole in this capacity is often enhanced by protonation or coordination of a Lewis acid to the nitrogen atom, which lowers the energy of the diene's LUMO, facilitating the reaction with an electron-rich dienophile. nih.govacs.org The initial cycloadduct is often unstable and undergoes subsequent reactions, such as ring-opening and elimination, to yield a substituted pyridine, famously demonstrated in the synthesis of Vitamin B6. acs.org

For this compound, the presence of the electron-donating amino group at C5 would decrease the inherent electron-deficient character of the oxazole diene system (C2-N3-C4-C5), making it less suitable for IEDDA reactions. Conversely, some studies have shown that 2-amino-oxazoles can undergo [4+2] cycloadditions across the C4-C5 bond with electron-deficient dienes, where the oxazole acts as the dienophile. unife.it The specific participation of this compound in Diels-Alder reactions would depend heavily on the reaction partner and conditions, but it represents a potential, albeit complex, avenue for reactivity.

The oxazole ring, particularly when substituted with certain functional groups, can be susceptible to ring-opening reactions, often under hydrolytic (acidic or basic) conditions. Oxazolones (keto-forms of hydroxy-oxazoles) are known to undergo facile ring-opening. nih.gov Studies on 5-hydroxyoxazole-4-carboxylic acid derivatives have shown they are unstable and readily undergo hydrolytic ring-opening and decarboxylation. nih.gov

While the 5-amino group is generally more stable than a 5-hydroxy group, the presence of both an amino group and a nitrile group on the oxazole ring suggests potential instability under certain conditions. For instance, acidic or basic hydrolysis could convert the C4-nitrile into a carboxylic acid or amide. The resulting 5-amino-oxazole-4-carboxylic acid/amide could then be susceptible to ring cleavage, potentially leading to acyclic intermediates or rearrangement to form other heterocyclic systems. tandfonline.com Reduction of the oxazole ring can also lead to ring opening, affording oxazolines or acyclic amino alcohol derivatives. tandfonline.com This reactivity highlights that while the oxazole core is aromatic, it can be strategically cleaved to access different chemical scaffolds.

Spectroscopic and Structural Insights into this compound and its Analogs

The unequivocal identification and structural confirmation of synthetic compounds are paramount in chemical research. For novel heterocyclic molecules such as this compound, a comprehensive suite of spectroscopic techniques is employed. This article delves into the detailed spectroscopic characterization of this compound and its derivatives, focusing on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) as primary tools for structural elucidation. While specific spectral data for the parent compound, this compound, is not extensively available in the public domain, a thorough analysis of its close derivatives provides a robust framework for understanding its structural and electronic properties.

Spectroscopic Characterization and Structural Elucidation of 5 Amino 2 Methyloxazole 4 Carbonitrile and Its Derivatives

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The absorption of radiation at specific wavenumbers corresponds to the vibrational frequencies of the bonds within the molecule. For this compound and its derivatives, the IR spectrum provides key insights into their molecular architecture.

The characteristic vibrational bands expected for this compound would include absorptions corresponding to the N-H stretching of the amino group, the C≡N stretching of the nitrile group, and various vibrations of the oxazole ring.

In related aminopyridine derivatives, the N-H stretching vibrations typically appear in the region of 3300-3500 cm⁻¹. researchgate.net For instance, in the FTIR spectrum of 2-amino-5-methylpyridine, bands observed around 3444 cm⁻¹ and 3335 cm⁻¹ are attributed to the ν(N-H) vibrations. researchgate.net Similarly, for this compound, the presence of the amino group would be confirmed by characteristic bands in this region.

The nitrile (C≡N) group is another key functional group that gives rise to a sharp and intense absorption band. In cyanopyridine-based 1,3,4-oxadiazole (B1194373) derivatives, the C≡N stretch is observed around 2222 cm⁻¹. nih.gov Therefore, a strong absorption in this region would be a definitive indicator of the carbonitrile moiety in the target molecule.

The oxazole ring itself will exhibit a series of characteristic C=N and C=C stretching vibrations. In 1,3,4-oxadiazole derivatives, these imine (C=N) absorption bands are found in the range of 1526-1596 cm⁻¹. nih.gov The IR spectra of such compounds would also show bands corresponding to C-O-C (ether) linkages within the ring structure, typically appearing around 1000-1300 cm⁻¹. nih.gov

A study on 2-amino-4-methylthiazole, a related heterocyclic compound, utilized matrix isolation FTIR spectroscopy combined with DFT calculations to analyze its vibrational spectra. mdpi.comnih.gov This approach allows for the detailed assignment of vibrational modes and can be a powerful tool for the precise characterization of novel heterocyclic compounds like this compound.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Amino (N-H Stretch) | 3300 - 3500 | Medium - Strong |

| Nitrile (C≡N Stretch) | 2220 - 2260 | Sharp, Strong |

| Oxazole Ring (C=N, C=C Stretch) | 1500 - 1650 | Medium - Strong |

| Oxazole Ring (C-O-C Stretch) | 1000 - 1300 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy orbital to a higher energy orbital. youtube.com The wavelength of maximum absorbance (λmax) is characteristic of the molecule's electronic structure, particularly the extent of conjugation.

For this compound, the presence of the oxazole ring, an amino group, and a nitrile group creates a conjugated system. This conjugation is expected to result in absorption in the UV region. The electronic transitions in such systems are typically π → π* and n → π* transitions. youtube.com The amino group acts as an auxochrome, which can shift the absorption maximum to longer wavelengths (a bathochromic shift) and increase the absorption intensity.

In a study of novel oxazole derivative dyes, the absorption maxima (λmax) were found to be in the range of 355–495 nm, with the specific wavelength being highly dependent on the nature of the substituents on the oxazole ring. apolloscientific.co.uk This demonstrates the sensitivity of the electronic transitions to the molecular structure. The solvatochromic effect, where the λmax shifts with the polarity of the solvent, is also a common feature of such dyes. apolloscientific.co.uk

Theoretical calculations, such as those based on time-dependent density functional theory (TD-DFT), can be employed to predict the UV-Vis spectra of organic molecules. researchgate.netosti.gov These computational methods can help in assigning the observed electronic transitions to specific molecular orbitals. For oxazole, the electronic states have been studied using VUV absorption and electron energy-loss spectroscopies, correlated with ab initio configuration interaction methods, revealing intense bands between 6.3 and 10.8 eV.

The UV-Vis spectrum of this compound is anticipated to show characteristic absorption bands resulting from the conjugated π-system. The exact position and intensity of these bands would provide valuable information about the electronic structure of the molecule.

Table 2: Expected Electronic Transitions for this compound

| Transition | Expected Wavelength Range (nm) | Chromophore |

| π → π | 200 - 400 | Conjugated oxazole ring with amino and nitrile groups |

| n → π | > 300 | Non-bonding electrons on N and O atoms |

X-ray Crystallography for Solid-State Structure Determination

The crystal structure of 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile reveals that the isoxazole (B147169) ring is essentially planar. nih.govresearchgate.net The bond lengths within the molecule are consistent with a conjugated system. The C4≡N3 bond length of 1.1424 (16) Å is typical for a nitrile group in a push-pull system, indicating electronic communication between the amino donor and the nitrile acceptor through the oxazole ring. researchgate.net The sum of the bond angles around the nitrogen atom of the amino group is approximately 358°, which is indicative of sp² hybridization. nih.govresearchgate.net This planarity facilitates the delocalization of the nitrogen lone pair into the ring system.

Table 3: Selected Geometric Parameters for 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile

| Parameter | Bond | Length (Å) | Parameter | Bond | Angle (°) |

| O1—C1 | 1.3383 (13) | C1—N1—O1 | 105.99 (8) | ||

| O1—N1 | 1.4367 (13) | C2—C1—N1 | 113.88 (10) | ||

| C2—C1 | 1.3836 (16) | C1—C2—C4 | 107.03 (9) | ||

| C4≡N3 | 1.1424 (16) | N2—C2—C1 | 125.79 (10) | ||

| N2—C2 | 1.3323 (15) | N3—C4—C2 | 178.66 (18) | ||

| Data sourced from a study on 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. nih.govresearchgate.net |

The crystal packing of 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile is dominated by intermolecular hydrogen bonds. nih.govresearchgate.net The molecules are aggregated through two distinct types of N—H···N hydrogen bonds. One involves the amino group and the nitrogen of the nitrile group of an adjacent molecule (N2—H2B···N3), while the other involves the amino group and the nitrogen of the isoxazole ring of another neighboring molecule (N2—H2A···N1). nih.govresearchgate.net These interactions lead to the formation of fused R²₂(12) and R⁶₆(26) ring motifs, creating a slightly puckered two-dimensional array parallel to the (101) plane. nih.govresearchgate.net

Table 4: Hydrogen-Bond Geometry for 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| N2—H2A···N1ⁱ | 0.842 (19) | 2.118 (19) | 2.9567 (16) | 174.2 (16) |

| N2—H2B···N3ⁱⁱ | 0.870 (18) | 2.174 (18) | 3.0402 (17) | 173.8 (15) |

| Symmetry codes: (i) −x+1, −y+3/2, z+1/2; (ii) x+1/2, −y+3/2, z+1/2. Data sourced from a study on 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. nih.govresearchgate.net |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to determine the empirical formula of the substance, which can then be compared with the molecular formula derived from its proposed structure.

For this compound, the molecular formula is C₅H₄N₄O. The theoretical elemental composition can be calculated from the atomic masses of its constituent elements. Experimental determination of the elemental composition through combustion analysis should yield percentages that are in close agreement with these theoretical values, thereby confirming the empirical formula and the purity of the synthesized compound.

In the synthesis and characterization of novel 5-amino-pyrazole-4-carbonitrile derivatives, elemental analysis was used alongside spectroscopic methods to confirm the structures of the newly synthesized compounds. nih.gov Similarly, for any newly synthesized batch of this compound, elemental analysis would be a crucial step in its structural verification.

Table 5: Theoretical Elemental Composition of this compound (C₅H₄N₄O)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon (C) | 12.011 | 5 | 60.055 | 44.15 |

| Hydrogen (H) | 1.008 | 4 | 4.032 | 2.96 |

| Nitrogen (N) | 14.007 | 4 | 56.028 | 41.18 |

| Oxygen (O) | 15.999 | 1 | 15.999 | 11.76 |

| Total | 136.114 | 100.00 |

Computational Chemistry and Theoretical Studies of 5 Amino 2 Methyloxazole 4 Carbonitrile

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of a molecule (its geometry) and the distribution of its electrons (its electronic structure). These calculations are based on the principles of quantum mechanics.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. It has been successfully applied to isoxazole (B147169) derivatives to understand their structure and reactivity. ptfarm.plnih.gov For compounds in this class, geometry optimization is often performed using DFT with specific combinations of functionals and basis sets, such as B3LYP/6-31G* or B3LYP/6-311++G(df,pd). ptfarm.plnih.gov

These calculations provide data on bond lengths, bond angles, and dihedral angles. Experimental data from X-ray crystallography for 5-Amino-2-methyloxazole-4-carbonitrile confirms that the isoxazole ring is essentially planar. nih.govresearchgate.net The nitrogen atom of the amino group exhibits sp2 character, with the sum of bond angles around it being approximately 358°. nih.govresearchgate.net DFT calculations aim to reproduce these experimental findings, thereby validating the theoretical model for further predictions.

Table 1: Representative Parameters for DFT Calculations on Isoxazole Derivatives

| Parameter | Typical Value/Method | Source |

|---|---|---|

| Method | Density Functional Theory (DFT) | ptfarm.plnih.gov |

| Functional | B3LYP | ptfarm.plnih.govnih.gov |

| Basis Set | 6-31G(d,p), 6-311++G(df,pd) | nih.govnih.gov |

| Solvent Model | PCM (Polarizable Continuum Model) | nih.gov |

This table is generated based on methods applied to related isoxazole compounds.

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and their relative energies. For this compound, a key feature is the planarity of the isoxazole ring and the orientation of the amino and nitrile groups. researchgate.net Studies on related compounds, like 5-amino-3-methyl-isoxazole-4-carbohydrazide, have involved extensive conformational searches to identify the most stable forms. nih.gov

Tautomerism, the interconversion of structural isomers, is also a critical consideration. The amino group in the 5-position can potentially exist in an imino tautomeric form. nih.gov Quantum chemical calculations can determine the relative energies of these tautomers, predicting which form is more likely to exist under specific conditions. Detailed analysis, such as Natural Bond Orbital (NBO) analysis, can shed light on the donor-acceptor interactions that stabilize a particular tautomer. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov While specific MD simulation studies on this compound are not prominently documented, this technique is invaluable for understanding how such a ligand might behave in a biological environment, such as the active site of a protein. nih.govuq.edu.au

An MD simulation would typically involve placing the molecule in a simulated aqueous environment, often with a target protein. The simulation tracks the trajectory of each atom, providing insights into:

Conformational Stability: Assessing how the molecule's shape changes over time.

Binding Stability: If docked to a protein, MD simulations can evaluate the stability of the ligand-protein complex by calculating metrics like the root-mean-square deviation (RMSD). researchgate.netajchem-a.com

Interaction Dynamics: Observing the formation and breaking of non-covalent interactions, such as hydrogen bonds, between the ligand and its target. researchgate.net

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure with its biological activity. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are pivotal in this field. nih.gov

For the isoxazole class of compounds, computational SAR studies have been performed to correlate molecular structure with immunological activity. ptfarm.plnih.gov These studies often involve calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) using quantum chemical methods. nih.gov Statistical techniques, such as multiple linear regression (MLR), are then used to build a mathematical model that links these descriptors to the observed biological activity. nih.govnih.gov Such models can predict the activity of new, unsynthesized derivatives, saving significant time and resources in the drug development process. nih.gov

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial for hypothesis-driven drug design. Although specific docking studies featuring this compound are not detailed in the provided context, the methodology is widely applied to similar heterocyclic compounds. ajchem-a.comnih.govsamipubco.com

The process involves:

Obtaining the 3D structure of a target protein, often from a public database.

Placing the ligand (this compound) into the protein's active site using a docking algorithm.

Scoring the different binding poses based on factors like binding energy to predict the most stable complex. ajchem-a.com

Given its structure, this compound has key features for protein interaction:

Hydrogen Bond Donors: The primary amine (-NH2) group.

Hydrogen Bond Acceptors: The nitrile nitrogen (C≡N), the oxazole (B20620) ring nitrogen, and the oxazole ring oxygen. researchgate.net

Docking studies on related molecules have shown that these functional groups can form crucial hydrogen bonds with amino acid residues in a protein's active site, which is often a key determinant of biological activity. researchgate.netnih.gov

Advanced Applications in Organic Synthesis and Materials Science

5-Amino-2-methyloxazole-4-carbonitrile as a Versatile Building Block in Complex Molecule Synthesis

The inherent functionalities of this compound, namely the nucleophilic amino group and the electrophilic cyano group, make it an exceptional starting material for the synthesis of more elaborate molecules. The oxazole (B20620) ring itself serves as a stable aromatic scaffold that can be incorporated into larger systems. This compound is recognized as a key "building block" in the production of pharmaceutical intermediates. numberanalytics.comresearchgate.net

A significant application of this compound and its analogues is in the synthesis of fused heterocyclic systems, which are core structures in many biologically active compounds. The amino and cyano groups are perfectly positioned to undergo cyclization reactions with appropriate reagents to form an adjacent, fused ring.

A prime example is the formation of oxazolo[5,4-d]pyrimidines. Research has demonstrated that compounds structurally similar to this compound, such as 5-amino-2-(5-amino-3-methylisoxazol-4-yl)-oxazole-4-carbonitrile, can be cyclized to form 7-amino-oxazolo[5,4-d]pyrimidine derivatives. researchgate.netnih.gov This transformation typically involves reaction with a one-carbon synthon like triethyl orthoformate to construct the pyrimidine (B1678525) ring fused to the oxazole core. researchgate.net The resulting oxazolo[5,4-d]pyrimidine (B1261902) scaffold is structurally analogous to purine (B94841) bases, making it a key pharmacophore in medicinal chemistry. researchgate.netmdpi.com This synthetic utility highlights the role of the aminonitrile-substituted oxazole as a direct precursor to complex, fused bicyclic heterocycles. numberanalytics.com

The versatility of this compound extends to its role as a precursor for a wide range of advanced pharmaceutical and agrochemical compounds. The oxazole moiety is a privileged scaffold found in numerous bioactive molecules. numberanalytics.com

In the pharmaceutical realm, the fused oxazolo[5,4-d]pyrimidines derived from this building block have shown significant potential. For instance, novel derivatives of this scaffold have been designed and synthesized as potential anticancer agents. mdpi.comnih.govresearchgate.net These compounds have been evaluated for their cytotoxic activity against various human cancer cell lines and have been investigated as inhibitors of key molecular targets like vascular endothelial growth factor receptor-2 (VEGFR-2). nih.govresearchgate.net The structural similarity of the oxazolo[5,4-d]pyrimidine core to natural purines allows these compounds to act as antimetabolites, interfering with biological pathways essential for cancer cell proliferation. mdpi.com

While direct agrochemical applications of this compound are not extensively documented, the broader class of oxazole-based compounds has been utilized in the development of pesticides and herbicides. numberanalytics.com The structural motifs present in this compound could be modified to generate novel agrochemical candidates with potential biological activity. hkbu.edu.hk

Development of Oxazole-Based Ligands and Catalysts

The oxazole framework is a key component in the design of specialized ligands for metal catalysts and as a standalone pharmacophore that binds to biological receptors. The derivatives of this compound are particularly relevant in the development of targeted therapeutic ligands.

Building on the synthesis of the oxazolo[5,4-d]pyrimidine system, researchers have developed potent and selective ligands for biological targets. As an example, various 7-aminooxazolo[5,4-d]pyrimidines have been synthesized and found to exhibit immunosuppressive activities. nih.gov Furthermore, in silico and in vitro studies have identified certain derivatives as potent inhibitors of VEGFR-2, a key receptor involved in angiogenesis, which is crucial for tumor growth. nih.govresearchgate.net This demonstrates the role of the oxazole building block in creating sophisticated molecules that can modulate the function of important biological macromolecules.

Role in the Creation of Advanced Materials

The application of oxazole derivatives is expanding into the field of materials science, where their unique electronic and structural properties are being harnessed. numberanalytics.com While research into this compound for materials applications is an emerging area, the chemistry of related compounds suggests significant potential.

Oxazole-containing compounds have been investigated for their photophysical properties, including fluorescence, making them candidates for use in luminescent materials such as organic light-emitting diodes (OLEDs). hkbu.edu.hknih.govnih.gov A study on a series of substituted oxazoles revealed that their fluorescence is highly sensitive to the polarity of their environment and that they can exhibit intramolecular charge transfer (ICT) upon excitation. hkbu.edu.hknih.gov Specifically, a derivative featuring a diphenylamino group showed a significant change in dipole moment in the excited state and a high fluorescence quantum yield. hkbu.edu.hknih.gov

The structure of this compound, with its electron-donating amino group and electron-withdrawing cyano group, is conducive to forming a "push-pull" system. This type of electronic structure is often associated with strong ICT characteristics and interesting photophysical properties, suggesting its potential as a scaffold for novel dyes and luminescent materials. researchgate.netnih.gov

The oxazole ring and its reduced form, oxazoline (B21484), can be incorporated into polymer backbones to create functional materials with tailored properties. Oxazoline-containing monomers are known to undergo ring-opening polymerization to produce poly(2-oxazoline)s, which are a class of polymers with potential biomedical applications. acs.org For example, thermoresponsive polymers based on copolymers of 2-oxazoline and 2-oxazine have been developed as smart drug delivery systems. acs.org These polymers can be conjugated with antibiotics, forming a drug depot that releases the therapeutic agent under specific conditions. acs.org

Given that this compound possesses reactive handles (the amino group), it could potentially be used as a functional monomer or as a cross-linking agent in polymerization reactions. Its incorporation could introduce specific properties, such as thermal stability, altered solubility, or the ability to coordinate with metals, into the final polymer or coating material.

Bio-conjugation and Peptide Synthesis

The chemical scaffold of this compound serves as a valuable precursor in the sophisticated fields of bio-conjugation and peptide synthesis. While the carbonitrile functional group itself is not directly involved in the peptide bond formation, it represents a latent form of a carboxylic acid. Through chemical transformation, specifically hydrolysis, the carbonitrile group can be converted into a carboxyl group, yielding 5-amino-2-methyloxazole-4-carboxylic acid. This resulting molecule is a non-proteinogenic, or unnatural, amino acid that can be integrated into peptide chains to create novel peptidomimetics.

The primary application of this oxazole-based amino acid is in the solid-phase peptide synthesis (SPPS) of unique peptide structures. nih.govnih.gov Peptidomimetics, which are compounds that mimic the structure and function of natural peptides, are of significant interest in medicinal chemistry. They often exhibit enhanced stability against enzymatic degradation (proteolysis) compared to their natural counterparts, a crucial advantage for therapeutic applications. nih.gov

The incorporation of oxazole-based amino acids like 5-amino-3-methyl-isoxazole-4-carboxylic acid (a closely related analog) into peptide sequences allows for the creation of α/β-mixed peptides. nih.govnih.gov These hybrid peptides, containing both natural α-amino acids and synthetic β-amino acids, can adopt specific, stable conformations, which is essential for binding to biological targets with high affinity and selectivity. nih.govunibo.it

The synthesis process typically involves the following key steps:

Hydrolysis: The this compound is first converted to its corresponding carboxylic acid via acid- or base-catalyzed hydrolysis. libretexts.orgchemguide.co.uk

Peptide Coupling: The resulting 5-amino-2-methyloxazole-4-carboxylic acid is then used in standard solid-phase peptide synthesis protocols. researchgate.net The carboxylic acid group is activated using coupling reagents (like HATU) and then reacted with the free N-terminal amino group of a peptide chain that is anchored to a solid resin support. mdpi.com

Chain Elongation: This process can be repeated to insert the unnatural amino acid at various positions within the peptide sequence, leading to the creation of linear or cyclic peptidomimetics. nih.govresearchgate.net

Research has demonstrated the successful coupling of such unnatural β-amino acids to resin-bound peptides, with techniques including both classical and ultrasonic-agitated solid-phase synthesis to enhance reaction efficiency. nih.govmdpi.com The resulting modified peptides are then cleaved from the resin and purified for characterization and biological evaluation.

Detailed research findings on the use of a closely related isoxazole (B147169) analog in peptide synthesis are summarized in the table below.

| Research Focus | Key Findings | Reference |

| Synthesis of α/β-Mixed Peptides | 5-Amino-3-methyl-isoxazole-4-carboxylic acid was successfully used as a non-proteinogenic β-amino acid in solid-phase peptide synthesis. | nih.gov |

| N-Terminus Modification | The unnatural amino acid was coupled to the N-terminus of various model peptides (H-DVYT-NH₂, H-EAAA-NH₂, H-PPPP-NH₂, and H-PPPPP-NH₂). | nih.gov |

| Synthesis Conditions | The coupling was achieved using HATU as a coupling agent and DIPEA as a base, with ultrasonic agitation improving the process. | mdpi.com |

| Characterization | The newly synthesized α/β-mixed peptide hybrids were characterized using Mass Spectrometry (MS, MS/MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). | nih.gov |

| Potential Applications | The method opens possibilities for creating new classes of bioactive peptides and peptidomimetics with potential therapeutic uses due to enhanced stability. | nih.gov |

Biological and Medicinal Chemistry Research Applications

Antimicrobial Activities

While the primary research thrust for derivatives of 5-Amino-2-methyloxazole-4-carbonitrile has been in oncology, some studies have explored their antimicrobial potential.

There is limited specific data regarding the antibacterial properties of oxazolo[5,4-d]pyrimidine (B1261902) derivatives synthesized directly from this compound. While the broader class of pyrimidine-containing compounds has been noted for potential antibacterial activity, dedicated studies on these specific oxazole (B20620) derivatives are not extensively reported in the literature. nih.gov Research into other types of oxazole derivatives has shown some activity against Gram-positive bacterial strains. nih.gov

Similar to antibacterial research, the antifungal properties of oxazolo[5,4-d]pyrimidines derived from this specific precursor have not been a major focus of investigation. General studies on pyrimidine (B1678525) compounds indicate that some possess antifungal capabilities, but specific findings for the derivatives are scarce. nih.gov

The antiviral potential of this class of compounds has been more directly investigated. Certain 7-aminooxazolo[5,4-d]pyrimidine derivatives have shown inhibitory effects against specific viruses. nih.govmdpi.com In one study, a series of ten such derivatives were tested for their ability to inhibit the replication of human herpes virus type-1 (HHV-1). The experiments, conducted in the A-549 lung carcinoma cell line, revealed that the compounds could inhibit viral replication. nih.gov While some related heterocyclic systems like oxazolo[4,5-d]pyrimidines were synthesized to evaluate activity against DNA viruses such as human cytomegalovirus and herpes simplex virus, they did not exhibit favorable antiviral effects, often limited by cytotoxicity. arkat-usa.org

Interactive Table: Antiviral Activity of 7-Amino-oxazolo[5,4-d]pyrimidine Derivatives

| Virus | Cell Line | Activity Observed | Reference |

|---|---|---|---|

| Human Herpes Virus type-1 (HHV-1) | A-549 | Inhibition of viral replication | nih.gov |

Anticancer and Antitumor Potentials

The most significant research applications for derivatives of this compound are in the field of oncology. Their structural similarity to purines makes them promising candidates as antimetabolites and inhibitors of key cellular pathways involved in cancer progression. nih.govmdpi.com

Derivatives of oxazolo[5,4-d]pyrimidine have been evaluated for their cytotoxic activity against a variety of human cancer cell lines. nih.govnih.gov Studies have demonstrated their ability to inhibit the growth of lung carcinoma (A549), breast adenocarcinoma (MCF7), metastatic colon adenocarcinoma (LoVo), and primary colon adenocarcinoma (HT29) cells. nih.govmdpi.comnih.gov